molecular formula C14H10FN3O3 B4746344 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide

Katalognummer B4746344
Molekulargewicht: 287.25 g/mol
InChI-Schlüssel: IZMGLGZMBJICNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide, also known as LY2334737, is a synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. The compound belongs to the class of isoxazolecarboxamides and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is a selective inhibitor of PDE10A, an enzyme that is expressed predominantly in the striatum and regulates the levels of cAMP and cGMP. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and cognitive function. By increasing dopamine signaling, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to increase dopamine signaling in the brain, which may have implications for the treatment of other dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its selective inhibition of PDE10A, which allows for targeted modulation of dopamine signaling in the brain. This selectivity may reduce the risk of off-target effects and improve the safety profile of the compound. However, one limitation of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors, which may have improved therapeutic efficacy and safety profiles. Additionally, the compound may be studied for its potential applications in other dopamine-related disorders, such as Parkinson's disease and addiction. Finally, the safety and efficacy of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide in humans should be evaluated in clinical trials to determine its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. This mechanism of action has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-8-6-13(18-20-8)16-14(19)12-7-11(17-21-12)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGLGZMBJICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Reactant of Route 3
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Reactant of Route 4
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.